molecular formula C24H21Cl2F3N4O5 B12541081 5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-

5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-

Cat. No.: B12541081
M. Wt: 573.3 g/mol
InChI Key: OULIMCUBOYWVQV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy- derives its systematic name from the hierarchical prioritization of functional groups and substituents as per IUPAC guidelines. The parent structure is the isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom in positions 1 and 2, respectively. The suffix -carboxamide indicates the presence of a carboxamide group (-CONH2) at position 5 of the isoxazole core.

Substituents are enumerated based on their proximity to the carboxamide group. The N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl] side chain is a branched moiety originating from the amide nitrogen. This side chain includes:

  • A cyclopropyl group bonded to the carbonyl carbon.
  • A (1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl subunit, which features a chiral center at the ethyl carbon (R-configuration).
  • A 3-methoxy group attached to the isoxazole ring at position 3.

The systematic name reflects these components in descending order of priority, with locants assigned to ensure unambiguous identification.

Structural Component IUPAC Representation
Isoxazole core 1,2-oxazole
Carboxamide group 5-carboxamide
Cyclopropyl substituent N-[1-(aminocarbonyl)cyclopropyl]
Chiral ethyl-pyridinyl-phenyl (1R)-1-[5-(3,5-dichloro-2-(2,2-difluoroethoxy)phenyl)-3-fluoro-2-pyridinyl]ethyl
Methoxy group 3-methoxy

Molecular Architecture Analysis: Heterocyclic Core and Substituent Configuration

The molecular architecture of this compound is defined by its isoxazole-carboxamide backbone and a highly substituted side chain. The isoxazole ring exhibits aromatic character due to delocalized π-electrons across the O-N-C-C-N system, with bond lengths and angles consistent with resonance stabilization. The carboxamide group at position 5 introduces a planar sp²-hybridized carbonyl carbon, which participates in conjugation with the heterocycle, enhancing electronic delocalization.

Key substituents and their stereochemical features include:

  • Cyclopropyl Group : Bonded to the amide nitrogen, this strained three-membered ring introduces steric hindrance, potentially influencing binding interactions in biological systems.
  • Chiral Ethyl-Pyridinyl-Phenyl Substituent :
    • The (R)-configured ethyl group connects to a pyridine ring substituted with fluorine at position 3 and a dichloro-difluoroethoxy-phenyl group at position 5.
    • The 2,2-difluoroethoxy moiety on the phenyl ring contributes to lipophilicity, while the 3,5-dichloro substitution enhances electrophilicity.
  • 3-Methoxy Group : Positioned ortho to the carboxamide, this electron-donating group modulates the electronic environment of the isoxazole ring, affecting reactivity and intermolecular interactions.

The three-dimensional arrangement of these groups creates a rigid, conformationally constrained structure, as evidenced by computational models.

Comparative Structural Analysis with Related Isoxazolecarboxamide Analogues

Comparative analysis reveals distinct structural differences between this compound and simpler isoxazolecarboxamide derivatives, which correlate with functional variations.

Compound Core Structure Key Substituents Biological Activity
5-Isoxazolecarboxamide (Target) Isoxazole-5-carboxamide Cyclopropyl, chiral ethyl-pyridinyl-phenyl, 3-methoxy Potential antitumor, pesticidal
4,5-Dihydro-1,2-oxazole-3-carboxamide Isoxazoline-3-carboxamide Saturated isoxazoline ring, no aromaticity Herbicidal, fungicidal
3-Hydroxy-5-isoxazolecarboxamide Isoxazole-5-carboxamide Hydroxy group at position 3 Anti-inflammatory
Phenyl-isoxazole-carboxamide Isoxazole-5-carboxamide Phenyl group at position 4 Antitumor

The target compound’s dichloro-difluoroethoxy-phenyl-pyridinyl substituent distinguishes it from analogues, conferring enhanced binding affinity to biological targets such as enzymes involved in pest resistance or cancer pathways. In contrast, saturated isoxazoline derivatives (e.g., 4,5-dihydro-1,2-oxazole-3-carboxamide) lack aromaticity, reducing their ability to participate in π-π stacking interactions. The 3-methoxy group further differentiates the compound from hydroxylated analogues, altering solubility and metabolic stability.

Substituent electronic effects also vary significantly:

  • Electron-withdrawing groups (e.g., dichloro, trifluoroacetyl) increase electrophilicity, favoring interactions with nucleophilic residues in target proteins.
  • Electron-donating groups (e.g., methoxy) stabilize the isoxazole ring against oxidative degradation, enhancing compound longevity in biological systems.

Properties

Molecular Formula

C24H21Cl2F3N4O5

Molecular Weight

573.3 g/mol

IUPAC Name

N-[1-[1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoropyridin-2-yl]ethylcarbamoyl]cyclopropyl]-3-methoxy-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C24H21Cl2F3N4O5/c1-11(31-23(35)24(3-4-24)32-22(34)17-8-19(36-2)33-38-17)20-16(27)5-12(9-30-20)14-6-13(25)7-15(26)21(14)37-10-18(28)29/h5-9,11,18H,3-4,10H2,1-2H3,(H,31,35)(H,32,34)

InChI Key

OULIMCUBOYWVQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)C2=C(C(=CC(=C2)Cl)Cl)OCC(F)F)F)NC(=O)C3(CC3)NC(=O)C4=CC(=NO4)OC

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the efficacy of 5-Isoxazolecarboxamide derivatives in cancer treatment. For instance, compounds derived from this structure have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that 5-Isoxazolecarboxamide can exhibit anti-inflammatory properties. It has been explored as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in managing chronic inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of isoxazole derivatives has been documented, with some studies highlighting their effectiveness against specific bacterial strains. This makes 5-Isoxazolecarboxamide a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Development of Functional Materials

5-Isoxazolecarboxamide and its derivatives are being researched for their potential use in creating functional materials. Their unique electronic properties can be harnessed in organic electronics and photonic devices. The incorporation of isoxazole moieties into polymers can enhance their thermal stability and mechanical properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the synthesis of novel 5-Isoxazolecarboxamide derivatives that exhibited significant cytotoxicity against breast cancer cells. The derivatives were tested for their ability to induce apoptosis and inhibit cell migration, showing potential as therapeutic agents .

Case Study 2: Anti-inflammatory Drug Development

Another research project focused on synthesizing 5-Isoxazolecarboxamide analogs that inhibited the NF-kB pathway, a crucial mediator in inflammation. These compounds were evaluated in vivo for their efficacy in reducing inflammation in mouse models of arthritis, yielding promising results that support further development .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
AnticancerInhibiting tumor growth; inducing apoptosis
Anti-inflammatoryTreatment for rheumatoid arthritis; reducing inflammation
AntimicrobialPotential new agents against resistant bacterial strains
Functional MaterialsDevelopment of polymers with enhanced properties

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide (Compound B)
  • Structure : A simpler isoxazolecarboxamide with a methyl group at position 5 and a 3-hydroxyphenyl substituent.
  • Molecular Weight : 218.21 g/mol .
  • Key Differences : Lacks halogenation and the cyclopropane group present in Compound A. The hydroxyl group may enhance solubility but reduce metabolic stability compared to Compound A’s dichloro and difluoroethoxy groups.
b. N5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(4-biphenyl)-5-isoxazolecarboxamide (Compound C)
  • Structure : Features a benzodioxole group and a biphenyl substituent.
  • Synthesis : Prepared via oximation, cyclization, and peptide coupling .
  • Key Differences : The benzodioxole group may confer selectivity for enzymes like FAAH (fatty acid amide hydrolase), whereas Compound A’s dichloro-difluoroethoxy-pyridine system likely targets kinases or inflammatory pathways.
c. 5-(4-Methoxyphenyl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-3-isoxazolecarboxamide (Compound D)
  • Structure : Includes a diazenyl group and methoxyphenyl substituent.
  • Molecular Weight : ~400 g/mol (estimated).

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituents Potential Applications References
A ~600 (estimated) 3,5-dichloro, difluoroethoxy, cyclopropane Kinase inhibition, anti-inflammatory
B 218.21 5-methyl, 3-hydroxyphenyl Solubility-driven drug design
C ~450 (estimated) Benzodioxole, biphenyl FAAH inhibition
D ~400 (estimated) Diazenyl, methoxyphenyl Photodynamic therapy

Key Observations :

Halogenation : Compound A’s dichloro and difluoroethoxy groups enhance lipophilicity, likely improving membrane permeability compared to Compounds B and C .

Conformational Rigidity : The cyclopropane in Compound A may reduce metabolic degradation relative to the flexible ethyl linker in Compound C .

Preparation Methods

Claisen Condensation-Cyclization

A widely reported approach involves dimethyl oxalate, acetone, and hydroxylamine salts. This method avoids intermediate isolation, enhancing efficiency.

  • Reagents : Dimethyl oxalate, acetone, sodium methoxide, hydroxylamine salt.
  • Conditions :
    • Step 1 : Condensation at -5°C to 60°C for 0.5–10 hours.
    • Step 2 : Cyclization at 0–80°C for 2–10 hours.
    • Step 3 : Ammonification with liquid ammonia at 0–50°C for 1–10 hours.
Parameter Optimal Range
Molar Ratio Dimethyl oxalate:acetone:hydroxylamine:sodium methoxide = 1:1.5:1.5:2
Solvent Methanol, ethanol, or DMF

Cycloaddition Reactions

For substituted isoxazoles, nitrile oxides and alkenes undergo [3+2] cycloaddition. This method is advantageous for regioselective synthesis but requires precise control of reaction conditions.

Carboxamide Linkage Formation

The carboxamide group is introduced via activation of the carboxylic acid or direct coupling.

Acid Chloride Activation

Carboxylic acids are converted to acid chlorides using oxalyl chloride or thionyl chloride, followed by amine coupling.

  • Example :
    • Step 1 : 3-Methylisoxazole-5-carboxylic acid treated with oxalyl chloride in dichloromethane.
    • Step 2 : Reaction with cyclopropylamine derivative and DIPEA.
Reagent Yield Purity
Oxalyl chloride 90% >95%
Thionyl chloride 85% >90%

Coupling Agents

For sensitive amines, carbodiimides (e.g., DCC, EDC) with HOBt/DIPEA are employed.

  • Conditions : Aprotic solvents (DMF, CHCl₃), room temperature to 80°C.

Substituent Installation

The compound’s substituents (3,5-dichloro, 2,2-difluoroethoxy, 3-fluoro-2-pyridinyl) require targeted functionalization.

Electrophilic Aromatic Substitution

Chlorination : Introduced via Cl₂ gas or N-chlorosuccinimide under radical conditions.

Nucleophilic Substitution

Difluoroethoxy Group : Alkylation of phenolic intermediates with 2,2-difluoroethyl bromide in basic media.

Methoxy Group Introduction

Methylation via methyl iodide or dimethyl sulfate under phase-transfer conditions.

Cyclopropyl Amino Linkage

The cyclopropyl-aminocarbonyl moiety is synthesized via:

  • Mannich Reaction : Condensation of cyclopropane amine, ketone, and formaldehyde.
  • Coupling : Activated cyclopropylamine reacts with the isoxazole carboxylic acid.

Stereochemical Control

The (1R) configuration necessitates:

  • Chiral Auxiliaries : Use of enantiopure starting materials or asymmetric catalysis.
  • Resolution : Crystallization-induced diastereomer separation.

Purification and Characterization

  • Chromatography : Silica gel or aminopropyl columns for polarity-based separation.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regioselectivity and stereochemistry.
    • HRMS : Validate molecular weight (e.g., [M + H]⁺ at 413 for intermediates).

Comparative Analysis of Methods

Method Advantages Limitations
Claisen Condensation High yield, one-pot process Limited substituent control
Cycloaddition Regioselective Requires specialized reagents
Acid Chloride Broad applicability Hazardous reagents (e.g., SOCl₂)

Key Reaction Pathways

Pathway A :

  • Isoxazole core → 2. Carboxamide formation → 3. Substituent installation → 4. Cyclopropyl coupling.

Pathway B :

  • Substituted isoxazole synthesis → 2. Carboxylic acid activation → 3. Amine coupling → 4. Stereochemical resolution.

Research Gaps and Challenges

  • Stereocontrol : Limited data on achieving the (1R) configuration.
  • Scalability : One-pot methods (e.g., Claisen) may face solvent recovery issues.
  • Toxicity : Handling of chlorinated intermediates requires specialized facilities.

Summary of Critical Data

Step Reagents/Conditions Yield Range Reference
Isoxazole synthesis Dimethyl oxalate, NaOMe, NH₂OH 70–90%
Carboxamide coupling Oxalyl chloride, cyclopropylamine 75–85%
Chlorination Cl₂, FeCl₃, 80°C 60–70%

Q & A

Basic: What are the optimal synthetic routes for preparing 5-isoxazolecarboxamide derivatives with complex substituents?

Methodological Answer:
The synthesis of 5-isoxazolecarboxamide derivatives typically involves:

  • Amide Coupling : Reacting isoxazole-3-carboxylic acid with an appropriate amine (e.g., cyclopropylamine derivatives) using coupling agents like HATU or EDCl .
  • Cycloaddition Reactions : Hypervalent iodine-induced [3+2] cycloaddition of nitrile oxides to alkynes for isoxazole ring formation (e.g., 75–85% yields under mild conditions) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolates .
    Key Characterization : ¹H/¹³C NMR (e.g., δ=7.51 ppm for aromatic protons), HRMS (e.g., [M+H]+ 347.0599), and melting point analysis (214–216°C decomposition) .

Basic: How should researchers characterize the structural integrity of substituted 5-isoxazolecarboxamides?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for aromatic protons (e.g., 3,5-dichloro-2-(2,2-difluoroethoxy)phenyl groups) and cyclopropyl carbons .
    • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of chiral centers (e.g., (1R)-ethylamino groups) .

Basic: What safety protocols are critical for handling halogenated isoxazolecarboxamides?

Methodological Answer:

  • PPE : Use nitrile gloves, EN 166-certified safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., trifluoromethoxy derivatives) .
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

Advanced: How can researchers design biological assays to evaluate mitochondrial targeting of such compounds?

Methodological Answer:

  • Mitochondrial Isolation : Use differential centrifugation (e.g., C57BL6/J mouse liver mitochondria) in sucrose-Tris-EGTA buffer .
  • Assay Parameters :
    • Membrane Potential : Rh123 fluorescence quenching (IC50 calculation).
    • Calcium Uptake : Calcium Green-5N fluorescence in isolated mitochondria .
  • Controls : Include FCCP (uncoupler) and cyclosporin A (permeability transition inhibitor) .

Advanced: What reaction mechanisms govern the electrophilic substitution of methoxy groups in aromatic rings?

Methodological Answer:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at meta positions due to electron-withdrawing effects of fluorine substituents .
  • Halogenation : Br₂/FeBr₃ selectively substitutes para to electron-donating groups (e.g., methoxy) .
  • Oxidation : KMnO₄ oxidizes methoxy to carboxyl groups under acidic conditions (70–80% yields) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Compare analogs with:

    Substituent (R)IC50 (Mitochondrial Inhibition)LogP
    3,5-Cl, 2-OCH₂CF₃0.12 µM3.8
    4-F, 2-OCH₃1.5 µM2.9
    (Data adapted from )
  • Docking Studies : Use AutoDock Vina to predict binding to mitochondrial targets (e.g., adenine nucleotide translocase) .

Advanced: What experimental designs are robust for in vivo toxicity studies?

Methodological Answer:

  • Zebrafish Models : Expose embryos (24–72 hpf) to 1–100 µM compound in E3 medium. Assess survival, malformations, and mitochondrial dysfunction via live imaging .
  • Dose-Response : Use a split-split plot design with four replicates (n=5 per group) to account for biological variability .

Advanced: How do non-covalent interactions influence target binding?

Methodological Answer:

  • π-π Stacking : Between fluorophenyl groups and aromatic residues (e.g., Tyr in ATP-binding pockets) .
  • H-Bonding : Carboxamide NH to Asp/Glu side chains (ΔG ≈ -3.2 kcal/mol via MM/GBSA) .
  • Halogen Bonding : 3,5-Dichloro groups with backbone carbonyls (e.g., 2.9 Å distance in X-ray structures) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Standardization : Control DMSO concentration (<1%), mitochondrial protein content (0.5 mg/mL), and temperature (25°C vs. 37°C) .
  • Stability Testing : Monitor compound degradation in PBS (pH 7.4) via HPLC over 24 hours .

Advanced: What methodologies assess mitochondrial membrane permeability transition (mPT)?

Methodological Answer:

  • Swelling Assays : Measure absorbance decrease (520 nm) due to mitochondrial matrix expansion .
  • Calcium Retention Capacity : Titrate Ca²⁺ until permeability transition (threshold ~200 nmol/mg protein) .

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